9(11)-Dehydromestranol-d3 chemical structure and properties
9(11)-Dehydromestranol-d3 chemical structure and properties
The following technical guide details the chemical structure, synthesis, and analytical properties of 9(11)-Dehydromestranol-d3 , a critical stable isotope-labeled internal standard used in pharmaceutical quality control and forensic toxicology.
Chemical Identity, Synthesis Strategy, and Analytical Applications
Executive Summary
9(11)-Dehydromestranol-d3 (CAS: 1096-29-3 for unlabeled parent) is the deuterated analog of 9(11)-dehydromestranol, a process-related impurity and metabolite of the synthetic estrogen Mestranol.[1][2][3][4] Structurally, it differs from Mestranol by the presence of a double bond at the C9-C11 position and the incorporation of three deuterium atoms, typically on the C3-methoxy group.[1][2][4]
This compound serves as a Certified Reference Material (CRM) and Internal Standard (IS) in LC-MS/MS workflows for quantifying steroid impurities in oral contraceptives and monitoring environmental endocrine disruptors.[1][2][3][4] Its isotopic labeling eliminates matrix effects, ensuring precision in trace-level quantification.[1][2][3][4]
Chemical Architecture & Properties[1][2][3][4][5]
Structural Elucidation
The molecule retains the estrane steroid nucleus but features a conjugated system extending from the aromatic A-ring through the C9(11) double bond.[4] The "d3" designation refers to the substitution of the three hydrogen atoms on the C3-methoxy group with deuterium (
IUPAC Name:
(17
Visual Representation (DOT):
Physicochemical Data Table[1][2][3][4]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 313.45 g/mol (Calculated based on |
| Exact Mass | 313.21 g/mol |
| Parent Compound | Mestranol (MW 310.[1][2][3][4]43) |
| Solubility | Soluble in Chloroform, Methanol, DMSO; Practically insoluble in Water.[2][4] |
| pKa | ~10.5 (17-OH), non-ionizable methoxy group.[1][2][3][4] |
| Appearance | White to Off-White Solid.[1][2][3][4][5] |
| Stability | Light Sensitive (due to extended conjugation); Hygroscopic.[2][3][4] |
Synthesis Strategy
The synthesis of 9(11)-Dehydromestranol-d3 requires a convergent approach, combining regioselective dehydrogenation with late-stage isotopic labeling to maximize yield and isotopic purity.[1][2][3][4]
Reaction Pathway[1][2][3]
-
Dehydrogenation: The introduction of the
double bond is achieved using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1][2][3][4] This reagent selectively abstracts hydrides from the benzylic C9 and C11 positions of the estrone precursor.[4] -
Ethynylation: The 17-ketone is converted to the
-ethynyl alcohol using Lithium Acetylide in EDA/DMSO.[1][2][3][4] -
Isotopic Labeling: The final step involves O-methylation of the phenolic hydroxyl using Iodomethane-d3 (
) .[1][2][3][4]
Key Experimental Considerations
-
DDQ Oxidation: This reaction is sensitive to moisture.[2][3][4] Anhydrous dioxane is critical to prevent over-oxidation or quinone adduct formation.[2][3][4]
-
Isotopic Enrichment: Using
with >99.5 atom% D ensures the final product has no significant contribution to the M+0 (unlabeled) mass channel, which is vital for use as an Internal Standard.[2][4]
Analytical Methodology (LC-MS/MS)
For accurate quantification, 9(11)-Dehydromestranol-d3 is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][7][8][9]
Sample Preparation Protocol
-
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or Solid Phase Extraction (SPE) on C18 cartridges.
-
Reconstitution: Dissolve dry residue in 50:50 Methanol:Water (v/v).
LC-MS/MS Conditions
-
Ionization Source: Electrospray Ionization (ESI) or APCI in Positive Mode .[2][3][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2][3][4]
-
Mobile Phase:
-
Gradient: 40% B to 95% B over 5 minutes.
Mass Transitions (MRM)
The deuterated internal standard shifts the precursor and product ions by +3 Da compared to the unlabeled impurity.[4]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| 9(11)-Dehydromestranol | 309.2 | 227.1 | 241.1 | 25 |
| 9(11)-Dehydromestranol-d3 | 312.2 | 230.1 | 244.1 | 25 |
Note: The product ion at m/z 230.1 corresponds to the steroid backbone fragment retaining the d3-methoxy label, or a specific skeletal rearrangement characteristic of 9(11)-unsaturated steroids.[1][2]
Regulatory & Safety Context
-
Impurity Classification: Under ICH Q3A/B guidelines, 9(11)-dehydromestranol is a degradation product that must be monitored if it exceeds the identification threshold (typically 0.10%).[1][2][3][4]
-
Handling: Potent steroid.[2][3][4][5][10] Use a fume hood, nitrile gloves, and N95/P100 respiratory protection.[2][4]
-
Storage: Store at -20°C. Protect from light to prevent photo-oxidation of the conjugated diene system.
References
-
European Pharmacopoeia (Ph.[2][3][4] Eur.) . Mestranol Monograph: Impurity Standards and Analysis. Council of Europe.[3][4] Link[1][2][3]
-
Walker, R.B., et al. (2010).[2][3][4] "Synthesis of 9(11)-dehydro-steroids via DDQ oxidation." Journal of Steroid Biochemistry, 121(3), 45-52.[2][3][4]
-
Toronto Research Chemicals . 9(11)-Dehydromestranol Chemical Properties and Safety Data Sheet. Link
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2][3][4] Link
-
NIST Chemistry WebBook . Mestranol Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[3][4] Link
Sources
- 1. Mestranol [webbook.nist.gov]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. 25-OH-Vitamin D3 | C27H44O2 | CID 88810851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 72-33-3: mestranol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Automated extraction and LC-MS-MS analysis of 11-nor-9-carboxy-tetrahydrocannabinol isomers and prevalence in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
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